molecular formula C8H11N3O2 B12617548 N-Hydroxy-N~2~-[(pyridin-3-yl)methyl]glycinamide CAS No. 919996-25-1

N-Hydroxy-N~2~-[(pyridin-3-yl)methyl]glycinamide

Katalognummer: B12617548
CAS-Nummer: 919996-25-1
Molekulargewicht: 181.19 g/mol
InChI-Schlüssel: YCSBHRAWPIRNFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hydroxy-N~2~-[(pyridin-3-yl)methyl]glycinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring, which is known for its biological activity and versatility in chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N~2~-[(pyridin-3-yl)methyl]glycinamide typically involves the reaction of pyridine derivatives with glycinamide precursors. One common method includes the use of ethyl chloroformate and carboxylic acid derivatives under controlled conditions . The reaction is often catalyzed by magnesium oxide nanoparticles, which enhance the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalysts and optimized reaction conditions is crucial to achieve high yields and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

N-Hydroxy-N~2~-[(pyridin-3-yl)methyl]glycinamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-Hydroxy-N~2~-[(pyridin-3-yl)methyl]glycinamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Hydroxy-N~2~-[(pyridin-3-yl)methyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and lead to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Hydroxy-N~2~-[(pyridin-3-yl)methyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research.

Eigenschaften

CAS-Nummer

919996-25-1

Molekularformel

C8H11N3O2

Molekulargewicht

181.19 g/mol

IUPAC-Name

N-hydroxy-2-(pyridin-3-ylmethylamino)acetamide

InChI

InChI=1S/C8H11N3O2/c12-8(11-13)6-10-5-7-2-1-3-9-4-7/h1-4,10,13H,5-6H2,(H,11,12)

InChI-Schlüssel

YCSBHRAWPIRNFI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)CNCC(=O)NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.